(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione
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Overview
Description
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione is a complex organic compound that features a bithienopyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thienyl and pyrrolyl precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce fully reduced bithienopyrrole compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of (E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating electron transfer processes. This interaction can modulate the activity of various enzymes and proteins, influencing biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrrole derivatives: Compounds with similar core structures but different substituents.
Bithiophene derivatives: Compounds with two thiophene rings connected by various linkers.
Pyrrolylidene derivatives: Compounds featuring the pyrrolylidene moiety with different functional groups.
Uniqueness
(E)-[6,6’-Bithieno[3,2-b]pyrrolylidene]-5,5’(4H,4’H)-dione stands out due to its unique electronic properties and structural features. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C12H6N2O2S2 |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
6-(5-hydroxy-4H-thieno[3,2-b]pyrrol-6-yl)thieno[3,2-b]pyrrol-5-one |
InChI |
InChI=1S/C12H6N2O2S2/c15-11-7(9-5(13-11)1-3-17-9)8-10-6(2-4-18-10)14-12(8)16/h1-4,13,15H |
InChI Key |
GMENQHOFDZHZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=C2C3=C4C(=NC3=O)C=CS4)O |
Origin of Product |
United States |
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